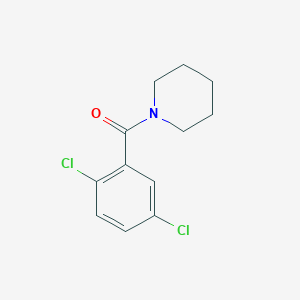

2,5-Dichlorobenzoylpiperidine

Description

2,5-Dichlorobenzoylpiperidine is a piperidine derivative featuring a benzoyl group substituted with chlorine atoms at the 2- and 5-positions of the aromatic ring. The compound’s structure combines the piperidine moiety—a six-membered amine ring—with a dichlorinated benzoyl group, which confers distinct electronic and steric properties.

Properties

Molecular Formula |

C12H13Cl2NO |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C12H13Cl2NO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

InChI Key |

VOIFDXZVPJAMRL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2,5-Dichlorobenzoylpiperidine include piperidine derivatives with variations in substituent type, position, and functional groups. Below is a systematic comparison based on available analogs from certified reference materials (Table 1) and inferred properties.

Substituent Effects: Chlorine vs. Fluorine

- 4-(2,5-Difluorobenzoyl)piperidine hydrochloride (CAS 1172297-96-9): This analog replaces chlorine with fluorine atoms at the 2- and 5-positions. Such substitutions are often employed to modulate metabolic stability in drug design .

- This compound : The chlorine atoms increase lipophilicity (logP ~3.2 estimated), which may improve membrane permeability but reduce aqueous solubility relative to the difluoro analog. Chlorine’s inductive electron-withdrawing effects could also influence reactivity in nucleophilic aromatic substitution reactions.

Functional Group Variations

- 1-Acetylpiperidine-4-carboxylic acid (CAS 25503-90-6): The acetyl and carboxylic acid groups introduce polarity, significantly lowering logP (estimated ~0.8) and enhancing water solubility. This contrasts with the dichlorobenzoyl group’s hydrophobic character, highlighting how functional group choice impacts pharmacokinetic profiles .

- (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0): The tert-butyloxycarbonyl (Boc) protecting group and hydroxyl moiety add steric bulk and hydrogen-bonding capacity, which are absent in this compound. Such features are critical in peptide synthesis and enzyme inhibition studies .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | CAS Number | Substituents/Functional Groups | Purity | logP (Estimated) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | Not Available | 2,5-dichlorobenzoyl, piperidine | N/A | ~3.2 | Low |

| 4-(2,5-Difluorobenzoyl)piperidine hydrochloride | 1172297-96-9 | 2,5-difluorobenzoyl, piperidine, HCl | 95%+ | ~2.1 | Moderate (HCl salt) |

| 1-Acetylpiperidine-4-carboxylic acid | 25503-90-6 | Acetyl, carboxylic acid | 95%+ | ~0.8 | High |

| (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | 143900-43-0 | Boc, hydroxyl | 95%+ | ~1.5 | Low |

Table 1: Comparative properties of this compound and analogs. Data inferred from structural analogs and substituent trends .

Research Findings and Implications

- Synthetic Utility : The dichlorobenzoyl group’s electron-deficient aromatic ring may enhance electrophilic reactivity, making it a candidate for cross-coupling reactions, unlike the more electron-rich difluoro analog.

- Challenges : The lack of certified reference materials for this compound limits experimental reproducibility. In contrast, analogs like those in Table 1 are commercially available at >95% purity, facilitating research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.